(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
Description
(2E)-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal is a hydrazone derivative featuring a conjugated enone system, a 4-methoxyphenyl hydrazineylidene group, and a thiophen-2-yl substituent. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are known for their diverse reactivity and biological applications, including cytotoxicity and enzyme inhibition . The E-configuration of the hydrazone moiety is critical for its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallinity and solubility .
Properties
IUPAC Name |
(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3/b12-9+,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOOQJBNVDSVCS-LVPQYRJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal , commonly referred to as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structural properties, and various pharmacological effects supported by recent research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 338400-20-7 |
| Molecular Formula | C14H12N2O3S |
| Molar Mass | 288.32 g/mol |
| Density | 1.25 g/cm³ (predicted) |
| Boiling Point | Not determined |
| pKa | 6.50 (predicted) |
Structural Characteristics
The compound features a hydrazone functional group characterized by the presence of the azomethine linkage (–C=N–), which is significant in contributing to its biological activities. The methoxy group and thiophene ring enhance its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. The compound in focus has shown activity against various bacterial strains:
- Gram-positive bacteria : The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 125 µg/mL, indicating effective bactericidal action.
- Gram-negative bacteria : The compound exhibited moderate activity with MIC values between 500–1000 µg/mL against certain strains such as Escherichia coli and Pseudomonas aeruginosa .
Cytotoxicity Studies
Cytotoxicity assessments revealed that the compound does not induce significant cell death at lower concentrations. For instance, at a concentration of 100 µM, it increased the proliferation of cancer cells rather than causing cytotoxic effects . This suggests a potential for use in cancer therapeutics where selective targeting is crucial.
Other Biological Activities
The biological profile of hydrazones, including the compound under discussion, extends beyond antimicrobial and cytotoxic effects:
- Antioxidant Activity : Hydrazones have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving various hydrazone derivatives highlighted that certain compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal was among those tested, demonstrating promising results .
- Cytotoxicity Assessment : In vitro studies indicated that while some hydrazones lead to cell death at high concentrations, this particular compound maintained cell viability at concentrations up to 100 µM, suggesting its safety profile in therapeutic applications .
- Mechanistic Insights : Research has suggested that the mechanism of action for these compounds may involve interference with bacterial cell wall synthesis or disruption of cellular processes through reactive oxygen species generation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
| Compound | Key Substituents | Melting Point (°C) | Cytotoxicity (IC₅₀) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound: (2E)-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal | 4-Methoxyphenyl, thiophen-2-yl | Not reported | Not reported | Hydrazone, α,β-unsaturated ketone, propanal |
| 5c : (E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide | 4-Methoxyphenyl, thiophen-2-yl, acetamide | 208–210 | 12 µg/mL (MCF7), 9.5 µg/mL (HEP2) | Hydrazone, α,β-unsaturated ketone, acetamide |
| 9a : N-Phenyl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamide | Phenyl, thiophen-2-yl, acryloyl | 196–198 | 15 µg/mL (MCF7), 11 µg/mL (HEP2) | Acrylamide, α,β-unsaturated ketone |
| 16 : (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal | 4-Chlorophenyl, thiophen-2-yl | Not reported | Not reported | Hydrazone, α,β-unsaturated ketone |
| 12 : (2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal | 3,5-Dichlorophenyl, 4-methylphenyl | Not reported | Not reported | Hydrazone, α,β-unsaturated ketone |
Structural and Electronic Comparisons
- The thiophen-2-yl moiety contributes to π-conjugation, stabilizing the hydrazone system and influencing redox behavior, as seen in analogs like 5c and 9a .
Functional Group Impact :
- Replacement of the propanal group in the target compound with an acetamide (as in 5c) or acryloyl group (as in 9a) alters hydrogen-bonding capacity and cellular permeability. For example, 5c exhibits superior cytotoxicity (IC₅₀ = 9.5–12 µg/mL) compared to 9a (IC₅₀ = 11–15 µg/mL), likely due to the acetamide’s hydrogen-bonding interactions with biological targets .
Physicochemical Properties
- Melting Points: Higher melting points (e.g., 208–210°C for 5c) correlate with stronger intermolecular forces, such as hydrogen bonding between the acetamide NH and carbonyl groups. In contrast, non-polar substituents (e.g., 4-methylphenyl in Compound 12) reduce crystallinity .
- Solubility : The 4-methoxyphenyl group improves aqueous solubility compared to halogenated analogs, as evidenced by the pharmacological screening of 5c in polar solvents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal?
The synthesis typically involves condensation reactions between 4-methoxyphenyl hydrazine derivatives and thiophene-containing carbonyl compounds. Key steps include:
- Hydrazone formation : Reacting 4-methoxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions to form the hydrazone intermediate.
- Cyclization : Introducing the thiophene moiety via nucleophilic substitution or cross-coupling reactions, often using chloroacetic acid or similar reagents under basic conditions.
- Reaction optimization : Temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., ethanol, DMF) are critical to minimize side reactions like oxidation of the thiophene ring .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Look for diagnostic signals such as the hydrazone NH proton (δ 10–12 ppm), thiophene protons (δ 6.5–7.5 ppm), and methoxy group (δ ~3.8 ppm). The E/Z configuration of the hydrazone can be inferred from coupling constants and NOE effects .
- IR spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazone and thiophene moieties .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved for this compound?
Discrepancies (e.g., bond-length variations or conformational differences) require:
- DFT calculations : Use density-functional theory (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data. The Colle-Salvetti correlation-energy method can refine electronic structure predictions .
- SHELXL refinement : Employ disorder modeling and anisotropic displacement parameters to account for crystallographic ambiguities. For example, thermal motion in the thiophene ring may explain deviations .
- Cross-validation : Compare NMR-derived torsional angles with X-ray data using software like WinGX/ORTEP .
Q. What structure-activity relationships (SAR) govern the cytotoxicity of derivatives of this compound?
Key SAR insights from analogous thiophene-hydrazone derivatives include:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance cytotoxicity by improving membrane permeability. For instance, a methoxy substituent on the phenyl ring (as in compound 5c ) showed IC₅₀ = 9.5 µg/mL against HEP2 cells, compared to 12 µg/mL for chloro-substituted analogs .
- Stereoelectronic factors : The (E)-configuration of the hydrazone linkage is critical for binding to targets like mutant p53 (Y220C), as shown in molecular docking studies .
- Thiophene modifications : Bromination at the thiophene 5-position (e.g., 2-(4-bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile ) increases lipophilicity and bioactivity .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify sites prone to electrophilic attack (e.g., the hydrazone nitrogen) or nucleophilic substitution (e.g., the thiophene α-carbon) .
- Solvent effects : Use polarizable continuum models (PCM) to simulate reaction pathways in solvents like DMSO or ethanol, which stabilize transition states via hydrogen bonding .
- Kinetic studies : Monitor reaction progress using TLC or HPLC under varied conditions (pH, temperature) to validate computational predictions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Common issues include:
- Polymorphism : Screen crystallization solvents (e.g., methanol/water mixtures) to isolate the most stable polymorph.
- Disorder in the hydrazone moiety : Apply SHELXL’s PART instruction to model disordered atoms and refine occupancy factors .
- Weak diffraction : Use synchrotron radiation or cryocooling (100 K) to enhance data resolution, especially for flexible regions like the methoxyphenyl group .
Q. How does the compound’s conformation influence its biological activity?
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the thiophene or hydrazone rings. For example, a planar thiophene ring maximizes π-stacking with DNA bases .
- Molecular dynamics (MD) simulations : Simulate binding to targets like Bcl-2 to identify conformational changes required for activity. Compound 5c showed stable interactions via hydrogen bonding and hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
